

# An In-depth Technical Guide to 3-Phenylhexane

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## Compound of Interest

Compound Name: 3-Phenylhexane

Cat. No.: B12442743

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This document provides a comprehensive technical overview of **3-phenylhexane**, a monoalkylated aromatic hydrocarbon. The guide covers its chemical and physical properties, spectroscopic profile, a representative synthesis protocol, and its relevance within the context of medicinal chemistry and drug design.

## Chemical Identity and Physical Properties

**3-Phenylhexane** is an organic compound where a phenyl group is attached to the third carbon atom of a hexane chain. Its IUPAC name is systematically derived as hexan-3-ylbenzene.<sup>[1]</sup> It is also known by synonyms such as (1-ethylbutyl)benzene.<sup>[1][2][3]</sup>

The key physicochemical properties of **3-phenylhexane** are summarized in the table below, providing essential data for experimental design and computational modeling.

Property	Value	Source
CAS Number	4468-42-2	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>18</sub>	[1][2]
Molecular Weight	162.27 g/mol	[1][3]
Density	0.858 - 0.862 g/cm <sup>3</sup>	[2][3]
Boiling Point	213.1 °C (at 760 mmHg)	[2]
Melting Point	-55.4 °C	[2][3]
Flash Point	74.2 °C	[2]
Refractive Index	1.486	[2][3]
LogP (Octanol/Water)	3.98 - 4.7	[2]
UNII	KIQ0N3DUG5	[1][2]

## Spectroscopic Profile for Structural Elucidation

The structural confirmation of **3-phenylhexane** relies on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected characteristic signals are described below. The availability of <sup>13</sup>C NMR, GC-MS, and IR spectra is documented in chemical databases.[1]

- **Aromatic Protons:** A complex multiplet signal is expected between  $\delta$  7.1-7.4 ppm, integrating to 5 protons, which corresponds to the monosubstituted benzene ring.
- **Benzylic Proton:** A multiplet signal corresponding to the single proton on the carbon directly attached to the phenyl ring (C3 of the hexane chain) is expected. Its chemical shift would be influenced by the adjacent alkyl groups and the phenyl ring.
- **Alkyl Protons:** A series of overlapping multiplets and triplets would appear in the upfield region ( $\delta$  0.8-1.8 ppm) corresponding to the protons of the two ethyl and one propyl group fragments of the hexane chain. The terminal methyl groups (CH<sub>3</sub>) would likely appear as triplets.

- **Aromatic Carbons:** Four signals are expected in the aromatic region ( $\delta$  125-145 ppm): one quaternary carbon (ipso-carbon attached to the alkyl chain) and three protonated carbons (ortho, meta, para), with the para-carbon signal typically being the least intense.
- **Alkyl Carbons:** Six distinct signals are expected in the aliphatic region ( $\delta$  10-50 ppm) for the six carbons of the hexane chain, reflecting the asymmetry of the molecule.

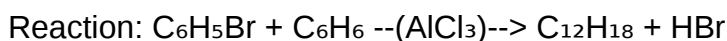
In an Electron Ionization (EI) Mass Spectrum, the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 162$ . The fragmentation pattern would likely show a prominent peak at  $m/z = 91$ , corresponding to the tropylium cation ( $[C_7H_7]^+$ ), which is a classic fragmentation for alkylbenzenes. Other fragments would result from the cleavage of the alkyl chain.

- **Aromatic C-H Stretch:** Sharp peaks are expected just above  $3000\text{ cm}^{-1}$  (typically  $3030\text{-}3100\text{ cm}^{-1}$ ).
- **Aliphatic C-H Stretch:** Strong, sharp peaks will appear just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2960\text{ cm}^{-1}$ ).
- **Aromatic C=C Bending:** Characteristic peaks for benzene ring substitution are found in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- **Out-of-Plane (OOP) Bending:** Strong absorptions between  $690\text{-}770\text{ cm}^{-1}$  are indicative of monosubstituted benzene rings.

## Synthesis and Experimental Protocols

**3-Phenylhexane** can be synthesized via several methods common in organic chemistry. A representative and widely applicable method is the Friedel-Crafts alkylation of benzene.

This protocol describes the alkylation of benzene with 3-bromohexane using a Lewis acid catalyst, such as aluminum chloride ( $AlCl_3$ ).

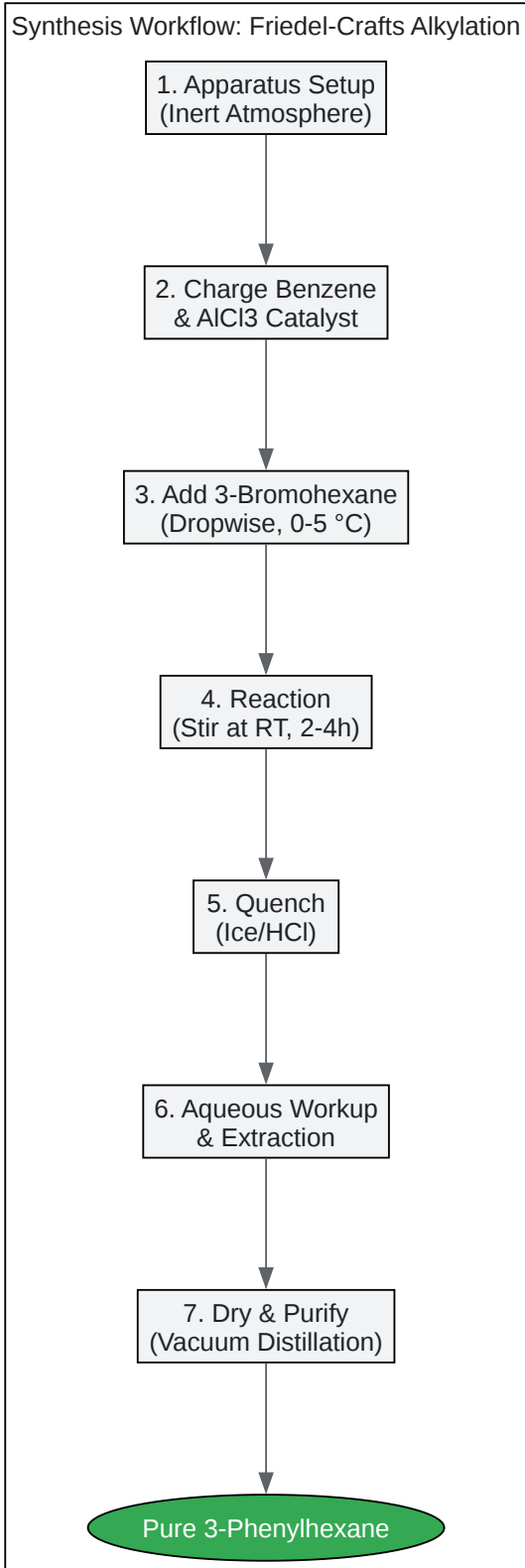


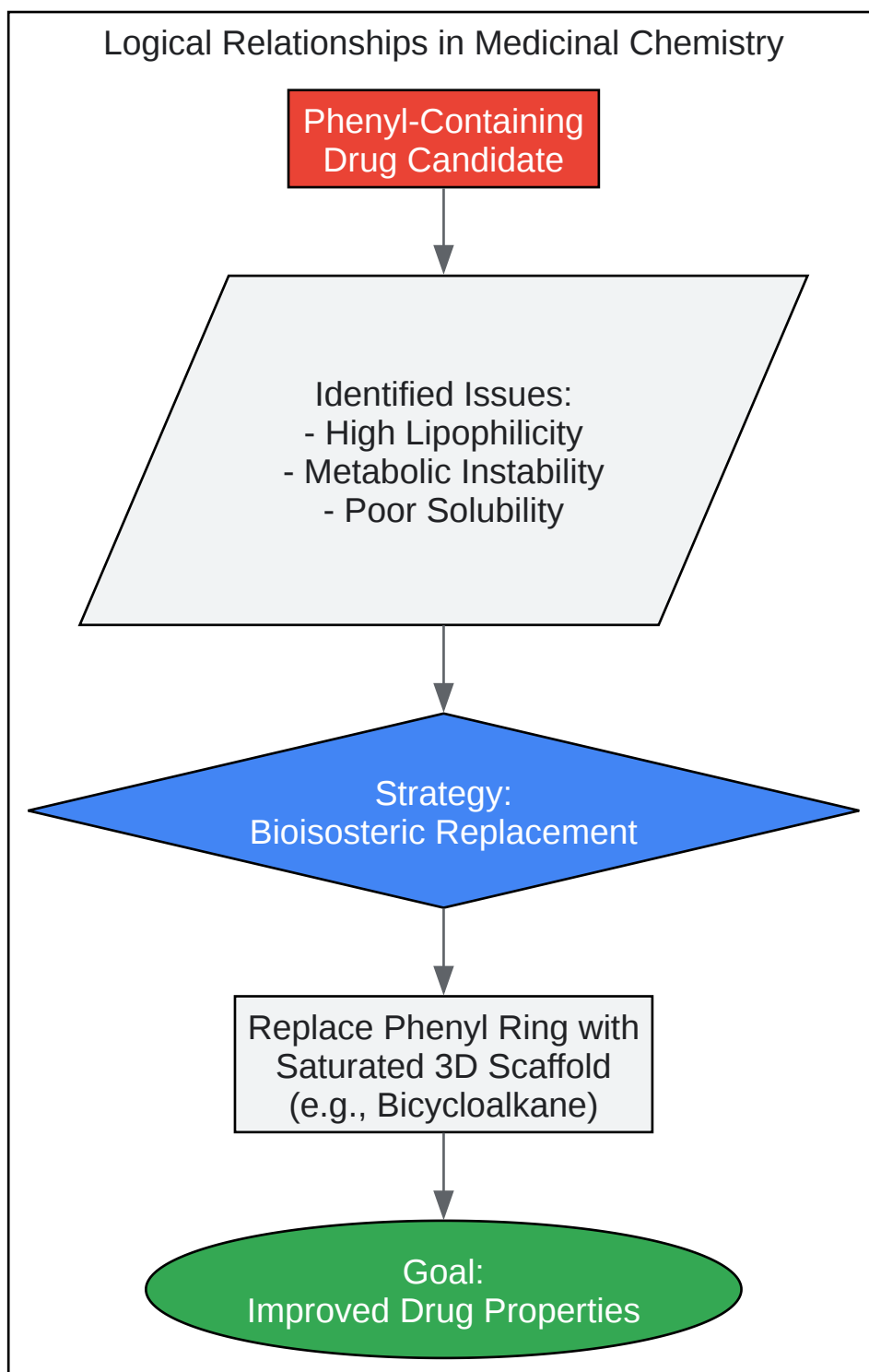
### Experimental Protocol:

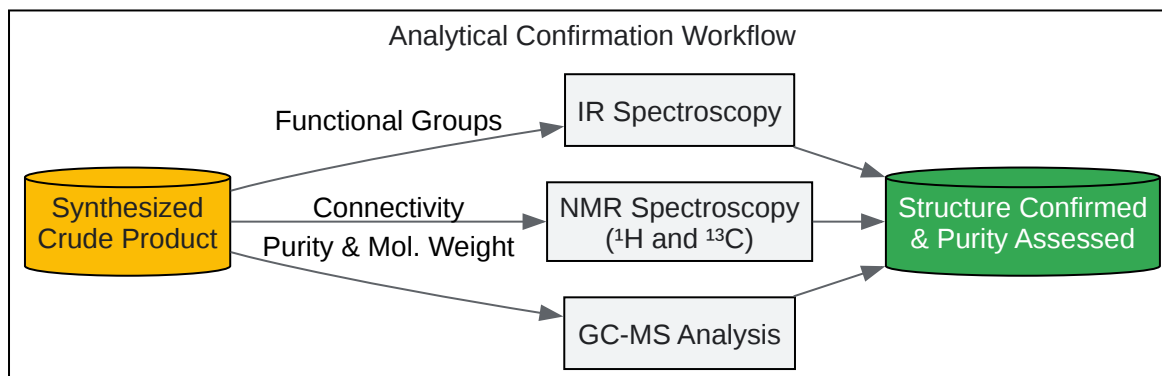
- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap for HBr gas), and a

pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

- **Reagent Charging:** Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and excess dry benzene, which serves as both reactant and solvent.
- **Addition of Alkyl Halide:** Add 3-bromohexane (1.0 equivalent) to the dropping funnel. Begin adding the 3-bromohexane dropwise to the stirred benzene/ $\text{AlCl}_3$  mixture at 0-5 °C (ice bath).
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, and finally with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure **3-phenylhexane**.







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## References

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